molecular formula C23H31N7O6 B301404 ethyl {4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

ethyl {4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

Cat. No. B301404
M. Wt: 501.5 g/mol
InChI Key: RDQQXMCBEDKUEA-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as ETM. This compound is synthesized using a specific method and has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of ETM involves the inhibition of specific enzymes and pathways. ETM inhibits the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to the inhibition of cell growth and division, which is why ETM has potential anticancer properties. ETM also inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid. This inhibition leads to the reduction of inflammation, which is why ETM has potential anti-inflammatory properties.
Biochemical and Physiological Effects:
ETM has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. ETM has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, ETM has been found to have analgesic properties, which can reduce pain.

Advantages and Limitations for Lab Experiments

The advantages of using ETM in lab experiments include its potential anticancer, antimicrobial, anti-inflammatory, antioxidant, and analgesic properties. ETM is also relatively easy to synthesize using the specific method described above. The limitations of using ETM in lab experiments include its potential toxicity and the need for further research to determine its efficacy and safety.

Future Directions

There are several future directions for research on ETM. One direction is to further investigate its potential anticancer, antimicrobial, anti-inflammatory, antioxidant, and analgesic properties. Another direction is to determine its efficacy and safety in animal models and human clinical trials. Additionally, research could be done to optimize the synthesis method of ETM and to develop derivatives of ETM with improved properties.

Synthesis Methods

The synthesis method of ETM involves several steps. The first step involves the reaction of 2-chloro-4-nitrophenol with sodium methoxide to form 2-methoxy-4-nitrophenol. The second step involves the reaction of 2-methoxy-4-nitrophenol with ethyl bromoacetate to form ethyl {2-methoxy-4-[(2-oxoethyl)oxy]phenyl}acetate. The third step involves the reaction of ethyl {2-methoxy-4-[(2-oxoethyl)oxy]phenyl}acetate with hydrazine hydrate to form ethyl {4-[(E)-{2-[2-(hydrazinylidene)ethyl]oxy}phenyl]acetate}. The final step involves the reaction of ethyl {4-[(E)-{2-[2-(hydrazinylidene)ethyl]oxy}phenyl]acetate} with 4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine to form ETM.

Scientific Research Applications

ETM has potential applications in scientific research. It has been found to have anticancer properties and has been used in several studies to inhibit the growth of cancer cells. ETM has also been found to have antimicrobial properties and has been used in studies to inhibit the growth of bacteria and fungi. Additionally, ETM has been found to have anti-inflammatory properties and has been used in studies to reduce inflammation.

properties

Product Name

ethyl {4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

Molecular Formula

C23H31N7O6

Molecular Weight

501.5 g/mol

IUPAC Name

ethyl 2-[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C23H31N7O6/c1-3-35-20(31)16-36-18-5-4-17(14-19(18)32-2)15-24-28-21-25-22(29-6-10-33-11-7-29)27-23(26-21)30-8-12-34-13-9-30/h4-5,14-15H,3,6-13,16H2,1-2H3,(H,25,26,27,28)/b24-15+

InChI Key

RDQQXMCBEDKUEA-BUVRLJJBSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC

Origin of Product

United States

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